4-Methylmercaptophenylethyl chloride
Description
4-Methylmercaptophenylethyl chloride (CAS: Not explicitly provided in evidence) is an organosulfur compound characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and an ethyl chloride (-CH₂CH₂Cl) side chain. Its properties, such as solubility in polar aprotic solvents and reactivity toward nucleophilic substitution, are critical for applications in cross-coupling reactions or as a precursor for functionalized aromatic systems.
Properties
Molecular Formula |
C9H11ClS |
|---|---|
Molecular Weight |
186.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
BPBWBIXBPUMVNV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Methylmercaptophenylethyl chloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.
4-(2-Aminoethyl)catechol, Hydrochloride
- Structural Differences: Replaces the methylthio group with a catechol (dihydroxyphenyl) moiety and substitutes the ethyl chloride with an aminoethyl group.
- Reactivity: The amino group enables participation in condensation or amidation reactions, unlike the chloride in this compound, which favors nucleophilic substitutions (e.g., with amines or alkoxides).
- Applications : Primarily used in neurotransmitter synthesis (e.g., dopamine derivatives) due to the catechol structure, whereas this compound is more suited for creating sulfur-linked aromatic systems .
(4-Methylsulfonylphenyl)methanesulfonyl Chloride
- Structural Differences : Features a methylsulfonyl (-SO₂CH₃) group and a methanesulfonyl chloride (-SO₂Cl) group on the benzene ring.
- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling sulfonamide formation, while the methylthio group in this compound is less reactive but participates in thiol-ene click chemistry.
- Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas this compound may exhibit greater stability under ambient storage .
Callistephin Chloride (Pelargonidin-3-O-glucoside Chloride)
- Structural Differences : An anthocyanin with a glycosylated flavylium cation structure, unrelated to the aliphatic chloride in this compound.
- Applications : Used as a natural pigment in food and cosmetics, contrasting with the synthetic/industrial applications of this compound .

Data Table: Comparative Properties
| Property | This compound | 4-(2-Aminoethyl)catechol, HCl | (4-Methylsulfonylphenyl)methanesulfonyl Chloride |
|---|---|---|---|
| Molecular Formula | C₉H₁₁ClS | C₈H₁₂ClNO₂ | C₈H₉ClO₄S₂ |
| Reactive Group | -CH₂CH₂Cl | -NH₂CH₂CH₂ | -SO₂Cl |
| Solubility | Polar aprotic solvents | Water, polar solvents | Dichloromethane, DMF |
| Typical Use | Organic synthesis intermediate | Neurochemical precursors | Sulfonamide synthesis |
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